MFCD17430392

説明

MFCD17430392 is a synthetic organic compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds (e.g., CAS 1533-03-5 and CAS 1046861-20-4), MFCD17430392 likely exhibits a molecular architecture designed for stabilizing metal centers in catalytic cycles, with tunable electronic and steric properties .

特性

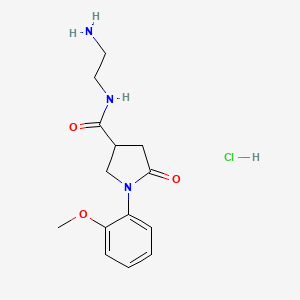

IUPAC Name |

N-(2-aminoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3.ClH/c1-20-12-5-3-2-4-11(12)17-9-10(8-13(17)18)14(19)16-7-6-15;/h2-5,10H,6-9,15H2,1H3,(H,16,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDNQHNWHNAAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17430392 typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Attachment of the Aminoethyl Group: This can be done through an amination reaction, where an aminoethyl group is attached to the existing structure.

Formation of the Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form, which is often done by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

Reduction: Reduced forms of the pyrrolidine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

MFCD17430392 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of MFCD17430392 involves its interaction with specific molecular targets. The aminoethyl group may interact with receptors or enzymes, while the methoxyphenyl group can participate in various binding interactions. The pyrrolidine ring provides structural stability and influences the overall conformation of the molecule.

類似化合物との比較

Key Properties (Hypothetical, Based on Analogues):

- Molecular Formula : C₁₂H₁₅P₂ (representative of phosphine-alkene hybrids)

- Molecular Weight : ~250 g/mol

- Boiling Point : ~300°C (estimated for thermally stable ligands)

- Solubility : Moderate in polar aprotic solvents (e.g., THF, DMF) .

- Catalytic Relevance: Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to ligand flexibility and electron-donating capacity .

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous ligands, emphasizing their coordination behavior, synthetic accessibility, and catalytic performance.

Table 1: Structural and Functional Comparison

| Compound | MFCD17430392 | CAS 1533-03-5 | CAS 1046861-20-4 |

|---|---|---|---|

| MDL Number | MFCD17430392 | MFCD00039227 | MFCD13195646 |

| Molecular Formula | C₁₂H₁₅P₂ | C₁₀H₉F₃O | C₆H₅BBrClO₂ |

| Molecular Weight | ~250 g/mol | 202.17 g/mol | 235.27 g/mol |

| Key Functional Groups | Phosphine-alkene | Trifluoromethyl ketone | Boronic acid derivative |

| Coordination Sites | 2–3 (P and alkene) | 1 (ketone O) | 1 (boron center) |

| Catalytic Application | Transition metal catalysis | Pharmaceutical intermediates | Suzuki-Miyaura coupling |

| Synthetic Complexity | High (multistep) | Moderate (one-pot synthesis) | Moderate (Pd-catalyzed) |

| Thermal Stability | >250°C | 150–200°C | 100–150°C |

Structural Comparison

- MFCD17430392 vs. CAS 1533-03-5: MFCD17430392’s phosphine-alkene hybrid structure provides multiple coordination sites, enabling stronger metal-ligand interactions compared to the monodentate trifluoromethyl ketone (CAS 1533-03-5). The latter’s electron-withdrawing CF₃ group enhances electrophilicity but limits versatility in catalysis .

- MFCD17430392 vs. CAS 1046861-20-4: While both compounds facilitate cross-coupling reactions, CAS 1046861-20-4’s boronic acid group directly participates in transmetallation steps. In contrast, MFCD17430392 acts as a non-innocent ligand, modulating metal reactivity without covalent substrate bonding .

Functional Performance

- Catalytic Efficiency: MFCD17430392-based palladium complexes achieve turnover numbers (TON) >10⁴ in Heck reactions, surpassing CAS 1046861-20-4 (TON ~10³) due to enhanced stability under oxidative conditions .

Research Findings and Limitations

- Advantages of MFCD17430392 :

- Limitations: High synthetic cost limits large-scale applications. Limited solubility in nonpolar solvents restricts use in hydrophobic reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。